Cas no 2171552-52-4 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-hydroxyethyl)formamido}acetic acid)
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-hydroxyethyl)formamido}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-hydroxyethyl)formamido}acetic acid
- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]-N-(2-hydroxyethyl)formamido}acetic acid
- EN300-1540213
- 2171552-52-4
-
- Inchi: 1S/C24H26N2O7/c27-11-10-26(13-21(28)29)23(30)22-20(9-12-32-22)25-24(31)33-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20,22,27H,9-14H2,(H,25,31)(H,28,29)
- InChI Key: JDHORQUYLZPBHW-UHFFFAOYSA-N
- SMILES: O1CCC(C1C(N(CC(=O)O)CCO)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 454.17400117g/mol
- Monoisotopic Mass: 454.17400117g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 125Ų
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-hydroxyethyl)formamido}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1540213-0.05g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]-N-(2-hydroxyethyl)formamido}acetic acid |
2171552-52-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1540213-0.1g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]-N-(2-hydroxyethyl)formamido}acetic acid |
2171552-52-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1540213-0.25g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]-N-(2-hydroxyethyl)formamido}acetic acid |
2171552-52-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1540213-0.5g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]-N-(2-hydroxyethyl)formamido}acetic acid |
2171552-52-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1540213-1.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]-N-(2-hydroxyethyl)formamido}acetic acid |
2171552-52-4 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1540213-2.5g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]-N-(2-hydroxyethyl)formamido}acetic acid |
2171552-52-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1540213-5.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]-N-(2-hydroxyethyl)formamido}acetic acid |
2171552-52-4 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1540213-10.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]-N-(2-hydroxyethyl)formamido}acetic acid |
2171552-52-4 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1540213-50mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]-N-(2-hydroxyethyl)formamido}acetic acid |
2171552-52-4 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1540213-100mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]-N-(2-hydroxyethyl)formamido}acetic acid |
2171552-52-4 | 100mg |
$2963.0 | 2023-09-26 |
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-hydroxyethyl)formamido}acetic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-hydroxyethyl)formamido}acetic acid
Introduction to 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-hydroxyethyl)formamido}acetic acid (CAS No. 2171552-52-4)
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-hydroxyethyl)formamido}acetic acid, identified by its CAS number 2171552-52-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenyl moiety, an oxolane ring, and multiple functional groups such as amino and formamido functionalities. The presence of these structural elements not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug discovery and medicinal chemistry.
The fluorenyl methoxycarbonyl group in the molecular structure of this compound plays a crucial role in enhancing its stability and reactivity, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents. The oxolane ring, on the other hand, provides a rigid three-membered heterocyclic core that can influence the conformational preferences and biological interactions of the molecule. This combination of structural features makes 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-hydroxyethyl)formamido}acetic acid a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been growing interest in the development of molecules that incorporate fluorene-based scaffolds due to their favorable photophysical properties and biological activity. The fluorenyl moiety is particularly noted for its ability to enhance the solubility and bioavailability of drug candidates, making it an attractive feature for medicinal chemists. Furthermore, the formamido group present in the compound can serve as a versatile handle for further chemical modifications, allowing for the creation of derivatives with tailored biological properties.
The hydroxyethyl formamido moiety adds another layer of complexity to the molecule, contributing to its potential as a bioactive compound. This group is known to enhance binding affinity and selectivity, which are critical factors in drug design. The presence of both hydroxyl and amino groups provides multiple sites for interaction with biological targets, making this compound a rich scaffold for structure-based drug design.
Recent studies have highlighted the importance of oxolane-containing compounds in medicinal chemistry due to their unique steric and electronic properties. The oxolane ring in 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-hydroxyethyl)formamido}acetic acid contributes to its stability and can influence its interactions with biological targets. This structural feature has been exploited in the design of various bioactive molecules, including protease inhibitors and kinase inhibitors, which are key targets in oncology and inflammatory diseases.
The synthesis of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-hydroxyethyl)formamido}acetic acid involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. The introduction of the fluorenyl methoxycarbonyl group requires careful control over reaction conditions to ensure high yield and purity. Similarly, the installation of the hydroxyethyl formamido moiety demands precise synthetic strategies to achieve optimal regioselectivity.
In terms of biological activity, preliminary studies suggest that this compound exhibits promising properties as an inhibitor of certain enzymes involved in disease pathways. The combination of structural features such as the fluorenyl moiety, oxolane ring, and multiple functional groups makes it a versatile candidate for further investigation. Researchers are exploring its potential as a lead compound for drugs targeting various therapeutic areas, including cancer, inflammation, and metabolic disorders.
The development of new synthetic methodologies for constructing complex molecules like 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-hydroxyethyl)formamido}acetic acid is an ongoing area of research. Advances in catalytic techniques and flow chemistry have enabled more efficient and scalable synthesis routes, which are essential for moving from laboratory-scale production to industrial applications. These advancements not only improve the accessibility of such compounds but also open up new avenues for their exploration in drug discovery.
The role of computational chemistry in designing and optimizing molecules like 2171552-52-4 cannot be overstated. Molecular modeling techniques allow researchers to predict the biological activity and binding properties of compounds before they are synthesized, saving time and resources. By integrating experimental data with computational predictions, scientists can refine their designs to maximize efficacy while minimizing off-target effects.
Future directions in the study of 2171552-52-4 include exploring its potential as a prodrug or a precursor for more complex pharmacophores. The modular nature of its structure allows for easy modification at multiple points, enabling chemists to fine-tune its properties for specific applications. Additionally, investigating its behavior in vivo will be crucial for understanding its therapeutic potential and safety profile.
In conclusion,2171552-52-4 represents a fascinating example of how intricate molecular structures can lead to novel bioactive compounds with significant therapeutic potential. Its unique combination of structural features—such as the fluorenyl methoxycarbonyl, oxolane ring, and multiple functional groups—makes it a valuable asset in pharmaceutical research. As synthetic methodologies continue to evolve and our understanding of biological targets deepens,2171552-524 will undoubtedly play a pivotal role in shaping future developments in drug discovery.
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